6-(3-Methoxyphenoxy)hexan-1-ol
Description
6-(3-Methoxyphenoxy)hexan-1-ol is a synthetic alcohol derivative characterized by a hexanol backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. Its structure allows for applications in crosslinking reactions, surface modification, or as a monomer in functionalized polymers .
Properties
IUPAC Name |
6-(3-methoxyphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-12-7-6-8-13(11-12)16-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSSIWGUBJMXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-(4-Methoxyphenoxy)hexan-1-ol
- Structural Difference : The methoxy group is para-substituted (4-position) on the phenyl ring instead of meta (3-position).
- Impact :
- Electronic Effects : The para-substitution may enhance electron-donating effects compared to meta, influencing reactivity in electrophilic aromatic substitution or polymerization.
- Solubility : The para isomer may exhibit slightly higher crystallinity due to symmetrical packing, reducing solubility in polar solvents .
- Applications: Similar use as a monomer, but differences in electronic properties could affect polymer backbone rigidity or optical properties.
Azo-Functionalized Analog: 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol
- Structural Difference : Incorporates an azo (-N=N-) group linking two aromatic rings.
- Impact: Optical Properties: Azo groups confer photoresponsiveness, enabling applications in light-switchable materials or dyes. Stability: The azo linkage may reduce thermal stability compared to the non-azo parent compound.
- Applications: Used in photoactive polymers and liquid crystals, unlike the non-azo 6-(3-Methoxyphenoxy)hexan-1-ol, which lacks photoresponsiveness .
Benzyloxy-Substituted Analog: 6-(Benzyloxy)hexan-1-ol
- Structural Difference: Replaces the methoxyphenoxy group with a benzyloxy group.
- Synthetic Flexibility: The benzyloxy group is easier to deprotect (e.g., via hydrogenolysis) than the methoxyphenoxy group.
- Applications: More suited for prodrug synthesis or lipid-based formulations compared to the methoxyphenoxy derivative .
Long-Chain Substituted Analog: 5-(Octyloxy)-6-phenyl-hexan-1-ol
- Structural Difference : Features a long octyloxy chain and a phenyl group.
- Impact: Hydrophobicity: The extended alkyl chain significantly increases lipophilicity, favoring use in surfactants or lubricants. Phase Behavior: Likely to form micelles or liquid crystalline phases, unlike the shorter-chain this compound.
- Applications: Potential in emulsion stabilization or as a nonionic surfactant .
Physicochemical and Functional Comparison Table
Key Research Findings
- Synthetic Routes: this compound is synthesized via nucleophilic substitution or Mitsunobu reactions, similar to its analogs . The methoxy group’s position influences reaction yields due to steric and electronic effects.
- Stability : The ether linkage provides hydrolytic stability compared to esters, but the hydroxyl group remains reactive for further derivatization.
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